molecular formula C8H8N2O B1386956 (1H-indazol-6-yl)methanol CAS No. 916902-55-1

(1H-indazol-6-yl)methanol

Cat. No.: B1386956
CAS No.: 916902-55-1
M. Wt: 148.16 g/mol
InChI Key: WZCQPVLAXQMTJO-UHFFFAOYSA-N
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Description

(1H-indazol-6-yl)methanol (CAS 916902-55-1) is an indazole derivative with a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . This compound features a hydroxymethyl functional group attached to the 6-position of the 1H-indazole ring system, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Indazole derivatives are a prominent class of nitrogen-containing heterocycles studied for their diverse biological activities. The indazole core is a key scaffold in active research fields, and the hydroxymethyl group serves as a versatile handle for further chemical modification, allowing for the synthesis of more complex molecules . Research into similar compounds highlights the potential of such structures. For instance, studies have shown that functionalized indazole derivatives can serve as effective corrosion inhibitors , and the reaction mechanisms of NH-indazoles with formaldehyde to form N-hydroxymethyl derivatives like this compound have been explored experimentally and theoretically . This compound is intended for research purposes as a building block in the development of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCQPVLAXQMTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657123
Record name (1H-Indazol-6-yl)methanol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916902-55-1
Record name (1H-Indazol-6-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID90657123
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Record name 1H-indazol-6-ylmethanol
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Synthetic Methodologies for 1h Indazol 6 Yl Methanol and Its Functionalized Derivatives

Convergent and Divergent Synthetic Routes to the 1H-Indazole Core

The construction of the 1H-indazole scaffold, the central structural motif of (1H-indazol-6-yl)methanol, can be achieved through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing a wide array of substituted indazole derivatives.

Convergent syntheses involve the coupling of pre-functionalized fragments to assemble the final indazole ring system. A notable example is the Rhodium(III)-catalyzed addition of azobenzenes to aldehydes, which proceeds via a C-H bond activation, cyclization, and aromatization cascade to form N-aryl-2H-indazoles. acs.org This method allows for the one-step assembly of highly substituted indazoles from readily available starting materials. acs.orgnih.gov Similarly, cobalt-catalyzed C-H bond functionalization provides another avenue for the convergent synthesis of 2-aryl indazoles. nih.gov

Divergent strategies, on the other hand, begin with a common indazole core that is subsequently modified to introduce various functional groups. This approach is beneficial for creating a library of related compounds from a single precursor. For instance, a pre-formed indazole can undergo regioselective functionalization at different positions. researchgate.net

A practical manufacturing process for Ensitrelvir, a COVID-19 antiviral, highlights a convergent approach where indazole, 1,2,4-triazole, and 1,3,5-triazinone fragments are prepared in parallel and then coupled. nih.gov This strategy was found to be more efficient for large-scale synthesis compared to a linear approach. nih.gov

Regioselective Functionalization at the C-6 Position

Achieving regioselective functionalization at the C-6 position of the indazole ring is a critical step in the synthesis of this compound and its derivatives. This is often accomplished through the manipulation of precursors bearing a functional group at the C-6 position that can be readily converted to the desired hydroxymethyl group.

A common and effective method for introducing the hydroxymethyl group at the C-6 position is through the reduction of a corresponding ester, typically a methyl or ethyl carboxylate. This transformation is a key step in many synthetic routes leading to this compound.

A widely used reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). tandfonline.comhanyang.ac.kr For instance, methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate can be reduced to (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol using LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at 0 °C. tandfonline.comhanyang.ac.krnih.gov This reaction is generally high-yielding, often exceeding 90%. tandfonline.com Other reducing agents such as sodium borohydride (B1222165) may also be employed for the reduction of ester functionalities. smolecule.com

The starting 1H-indazole-6-carboxylate precursors can be synthesized through various methods. For example, 6-carboxy-3-methyl-1H-indazole can be esterified using methanol (B129727) and a catalytic amount of sulfuric acid under reflux conditions to yield 3-methyl-1H-indazole-6-carboxylic acid methyl ester. chemicalbook.com

The following table summarizes a typical reduction of a 1H-indazole-6-carboxylate precursor:

Starting MaterialReagentSolventTemperatureProductYieldReference
Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol93.9% tandfonline.com

Direct hydroxymethylation of the indazole ring system provides an alternative route to introduce the hydroxymethyl group. This can occur at either the N-H or C-H positions of the indazole core.

N-hydroxymethylation of indazoles can be achieved through reaction with formaldehyde (B43269). nih.govresearchgate.netscilit.com Studies have shown that indazoles react with formaldehyde in aqueous hydrochloric acid to yield (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This reaction has been observed for indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives. acs.orgnih.gov A more recent development describes an electrochemical method for the site-selective N-hydroxymethylation of indoles and related heterocycles, including indazoles, using N,N-dimethylacetamide (DMA) and water as the source of formaldehyde. nih.govresearchgate.netscilit.com This electrochemical approach is notable for its mild, base- and metal-catalyst-free conditions. nih.govresearchgate.net

C-H hydroxymethylation, while less common for the direct synthesis of this compound, is a known transformation for indazoles. For example, manganese(I)-catalyzed ortho C-H functionalization of 2H-indazoles with para-formaldehyde can lead to C-2' hydroxymethylated products. nih.gov

The table below outlines a method for N-hydroxymethylation:

SubstrateReagent(s)ConditionsProductReference
Indoles/IndazolesN,N-dimethylacetamide (DMA), WaterElectrochemical, Base- and metal-freeN-hydroxymethylated derivatives nih.gov

Protecting Group Chemistry in the Synthesis of this compound Derivatives (e.g., N1-Tetrahydropyran Protection)

The use of protecting groups is a fundamental strategy in the synthesis of complex molecules like this compound and its derivatives. The indazole nucleus contains a reactive N-H group that often requires protection to prevent unwanted side reactions during subsequent chemical transformations. google.com

The tetrahydropyran (B127337) (THP) group is a commonly employed protecting group for the indazole nitrogen. tandfonline.comhanyang.ac.kr It is typically introduced by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. tandfonline.comhanyang.ac.krnih.gov For example, methyl 1H-indazole-6-carboxylate can be protected by reacting it with DHP in the presence of pyridinium (B92312) p-toluenesulfonate (PPTS) under microwave irradiation. tandfonline.com This protection strategy is crucial for reactions such as the reduction of the C-6 ester group with strong reducing agents like LiAlH₄, where the unprotected N-H would otherwise react. tandfonline.comhanyang.ac.kr

The following table summarizes the protection and deprotection of a 1H-indazole-6-carboxylate:

StepStarting MaterialReagent(s)ConditionsProductReference
ProtectionMethyl 1H-indazole-6-carboxylate3,4-dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS)Microwave, 50 °CMethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate tandfonline.com
DeprotectionN-(2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives20% Trifluoroacetic acid (TFA) in DichloromethaneNot specifiedN-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives hanyang.ac.kr

Catalytic Approaches in the Formation of Indazole-Containing Alcohols

Catalytic methods play a significant role in the synthesis of indazole-containing compounds, including alcohols. These approaches often offer high efficiency, selectivity, and atom economy.

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of the indazole core. For instance, Suzuki-Miyaura coupling of halogenated indazoles with appropriate boronic acids or esters can be used to introduce the necessary precursors for the alcohol functionality. rsc.org While not directly forming the alcohol, these methods are crucial for building the carbon skeleton that will be later modified.

Ruthenium-catalyzed hydrogenation is a direct method for the formation of alcohols from unsaturated precursors. A Ru-catalytic system with an indazole-based PNN pincer ligand has been shown to be highly effective for the hydrogenation of various unsaturated bonds to produce alcohols with high efficiency and selectivity. rsc.org This demonstrates the potential for catalytic hydrogenation in the synthesis of indazole-containing alcohols.

Furthermore, iridium-catalyzed C-H borylation of N-protected indazoles offers a route to selectively introduce a boryl group, which can then be further functionalized, potentially leading to the introduction of a hydroxymethyl group through subsequent oxidation. worktribe.com

The development of catalytic systems for the direct and selective functionalization of the indazole ring continues to be an active area of research, with the aim of developing more efficient and environmentally friendly synthetic routes to valuable indazole-containing molecules like this compound.

Chemical Transformations and Derivatization Strategies for 1h Indazol 6 Yl Methanol

Reactions Involving the Primary Alcohol Moiety

The primary alcohol group is a key functional handle that can be readily converted into other functionalities, including aldehydes, carboxylic acids, ethers, and esters. These transformations are fundamental for building more complex molecules.

The oxidation of the primary alcohol in (1H-indazol-6-yl)methanol can selectively yield either the corresponding aldehyde (6-formyl-1H-indazole) or carboxylic acid (1H-indazole-6-carboxylic acid). The choice of oxidant and reaction conditions dictates the final product.

While direct oxidation of this compound is not extensively detailed in the literature, established methods for oxidizing benzylic and heterocyclic alcohols serve as reliable precedents. For the partial oxidation to the aldehyde, reagents such as manganese dioxide (MnO₂) are effective under mild conditions. For the complete oxidation to the carboxylic acid, stronger oxidizing agents or catalytic systems are required. Catalytic oxidation using platinum on carbon (Pt/C) in the presence of oxygen is a common and efficient method for converting primary alcohols to carboxylic acids google.com. The oxidation of the related compound 5-hydroxymethylfurfural (HMF) to its corresponding aldehyde and carboxylic acid derivatives demonstrates the feasibility of these transformations on heterocyclic systems google.comresearchgate.netgoogle.com.

Table 1: Representative Oxidation Strategies for Heterocyclic Alcohols This table presents analogous reactions as models for the oxidation of this compound.

Starting MaterialReagent/CatalystProductReference
5-Hydroxymethylfurfural (HMF)γ-MnO₂2,5-Diformylfuran (DFF) google.com
5-Hydroxymethylfurfural (HMF)5% Pt/C, O₂Furandicarboxylic acid (FDCA) google.com
5-Hydroxymethylfurfural (HMF)Aryl-alcohol oxidaseFurandicarboxylic acid (FDCA) researchgate.net

The resulting products, 6-formyl-1H-indazole and 1H-indazole-6-carboxylic acid, are valuable intermediates for further synthetic elaborations, such as reductive amination or amide bond formation, respectively chemimpex.com.

The hydroxyl group of this compound can undergo O-alkylation to form ethers and O-acylation to form esters. Standard synthetic protocols, such as the Williamson ether synthesis (using a base and an alkyl halide) for etherification, and the Fischer esterification (using a carboxylic acid with an acid catalyst) for esterification, are applicable masterorganicchemistry.com.

A significant challenge in these reactions is the competing reactivity of the indazole ring nitrogens. The N-H proton of the pyrazole ring is acidic and can be deprotonated by a base, leading to N-alkylation or N-acylation, which often occurs in preference to or concurrently with the reaction at the less nucleophilic primary alcohol. To achieve selective O-functionalization, protection of the indazole nitrogen is typically required. Common protecting groups, such as tert-butyloxycarbonyl (Boc) or a mesyl group, can be installed on the indazole nitrogen, allowing the hydroxymethyl group to react selectively. Subsequent deprotection yields the desired O-substituted product.

Table 2: Common Methods for Esterification of Primary Alcohols

MethodReagentsDescriptionReference
Fischer EsterificationCarboxylic Acid, H₂SO₄ (cat.)Acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. masterorganicchemistry.com masterorganicchemistry.com
Steglich EsterificationCarboxylic Acid, DCC, DMAPA mild method for forming esters, particularly useful for sterically hindered alcohols.N/A
Acylation with Acyl HalidesAcyl Chloride, PyridineA rapid and often quantitative reaction suitable for a wide range of alcohols.N/A

The hydroxymethyl group is an excellent precursor for other functional groups via nucleophilic substitution reactions. This typically involves a two-step process: activation of the hydroxyl group by converting it into a better leaving group, followed by displacement with a nucleophile.

A key transformation is the conversion of the alcohol to an alkyl halide. Research has shown that this compound can be effectively converted to 6-(bromomethyl)-1H-indazole in high yield by treatment with hydrobromic acid in acetic acid researchgate.net. This bromo-derivative is a highly versatile intermediate for introducing a variety of nucleophiles at the 6-position.

Another common activation strategy is the formation of sulfonate esters, such as tosylates or mesylates. An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole utilized the mesylate intermediate, which was subsequently displaced by a thiol researchgate.net. These activated intermediates readily undergo SN2 reactions with nucleophiles like cyanides, azides, and amines, providing access to a diverse range of 6-substituted indazole derivatives.

Table 3: Functional Group Interconversion of this compound

ProductReagents and ConditionsYieldReference
6-(Bromomethyl)-1H-indazole33% HBr in acetic acid, 120°C, 1 h89% researchgate.net

Modifications of the Indazole Heterocyclic System

The indazole ring itself is amenable to a variety of transformations, including substitution reactions and transition-metal-catalyzed cross-couplings, which allow for the modification and elaboration of the core scaffold.

The indazole ring contains two nitrogen atoms, N1 and N2, which are the primary sites for electrophilic attack, most notably in alkylation reactions. Direct alkylation of N-unsubstituted indazoles with alkyl halides typically yields a mixture of N1- and N2-alkylated regioisomers nih.govbeilstein-journals.org. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile beilstein-journals.org. Generally, N1-alkylation leads to the thermodynamically more stable product, while N2-alkylation is sometimes favored under kinetic control nih.govconnectjournals.com. For instance, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated indazole beilstein-journals.org. The reaction of indazoles with formaldehyde (B43269) to yield N1-hydroxymethyl derivatives is another well-documented electrophilic substitution nih.govresearchgate.netacs.org.

Electrophilic aromatic substitution on the benzene portion of the indazole ring is also possible. The existing ring system directs incoming electrophiles, and reactions such as halogenation can be achieved. For example, regioselective bromination of 4-substituted indazoles at the C7 position has been reported using N-bromosuccinimide.

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and generally requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring system towards nucleophilic attack.

Table 4: Representative Examples of N-Alkylation of Indazole Scaffolds

Indazole SubstrateAlkylating Agent / ConditionsN1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodide, NaH, DMF1 : 1.2 nih.gov
Methyl 1H-indazole-3-carboxylatePentan-3-ol, DEAD, PPh₃ (Mitsunobu)1 : 2.5 beilstein-journals.org
IndazoleIsobutyraldehyde, then H₂/Pt/C>99 : 1 nih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds and creating extended conjugated systems, which are of interest in materials science and for the synthesis of complex pharmaceutical agents. To utilize this compound in such reactions, it is first necessary to introduce a suitable functional handle, typically a halogen (Br, I) or a triflate, onto the indazole core.

This can be achieved through electrophilic halogenation of the indazole ring at positions such as C3, C5, or C7. For example, iodination of 1H-indazole-6-carboxylic acid methyl ester at the C3 position has been demonstrated guidechem.com. Once a halogenated derivative of this compound is prepared, it can serve as a substrate in various cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used for this purpose. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the indazole scaffold, significantly expanding its structural diversity.

Table 5: Examples of Suzuki-Miyaura Cross-Coupling on Halogenated Indazoles

Indazole SubstrateCoupling PartnerCatalyst/ConditionsProductReference
3-Iodo-1H-indazolePhenylboronic acidPdCl₂(dppf), K₃PO₄, BMImBF₄3-Phenyl-1H-indazoleN/A
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-Methoxyphenyl)boronic acidPdCl₂(PPh₃)₂, K₂CO₃, DMFN-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamideN/A

Synthesis of Complex Polycyclic and Heterocyclic Scaffolds Incorporating the (1H-Indazol-6-yl) Moiety

The this compound core serves as a versatile starting material for the construction of more complex molecular architectures. Its functional handles—the reactive N-H group of the indazole ring and the primary alcohol on the benzene ring—allow for a variety of chemical transformations to build fused polycyclic systems and incorporate other heterocyclic moieties.

Benzimidazole (B57391) Fusion Strategies

A key strategy for creating complex polycyclic scaffolds from this compound involves fusing a benzimidazole ring system onto the indazole core. This is typically achieved through a two-step synthetic sequence: oxidation of the methanol (B129727) to an aldehyde, followed by a cyclocondensation reaction with an ortho-phenylenediamine derivative.

First, the primary alcohol of this compound is oxidized to the corresponding 1H-indazole-6-carbaldehyde. This transformation can be accomplished using a range of standard oxidizing agents. The resulting aldehyde is a crucial intermediate, providing the electrophilic carbon required for the subsequent ring-closing step.

The second step is the condensation of 1H-indazole-6-carbaldehyde with a substituted ortho-phenylenediamine. This reaction forms the imidazole ring, resulting in a fused indazolo-benzimidazole system. The reaction is often catalyzed and can be performed under various conditions, including the use of eco-friendly solvents and catalysts. beilstein-journals.orgresearchgate.net A variety of catalysts, such as erbium(III) triflate, p-toluenesulfonic acid, or cobalt nanocomposites, can promote this transformation, often leading to high yields. beilstein-journals.orgresearchgate.netorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored based on the specific substrates and desired outcome. semanticscholar.org

Catalyst/Reagent SystemSolventKey FeaturesReference
Er(OTf)3WaterEnvironmentally friendly catalyst and solvent system. Promotes selective formation of products. beilstein-journals.org
H2O2 / HClAcetonitrileUses a simple and efficient oxidant system at room temperature, leading to short reaction times and high yields. organic-chemistry.org
Cobalt Nanocomposites-Additive- and oxidant-free conditions with a recyclable catalyst. organic-chemistry.org
ρ-TSOH-Traditional acid catalyst for cyclocondensation. researchgate.net
None (Aerobic Oxidation)Water or EthanolGreen synthetic approach using air as the oxidant, avoiding metal catalysts. researchgate.net

Triazole and Piperidine Incorporations

The this compound scaffold can also be derivatized to include other important heterocyclic pharmacophores like triazoles and piperidines.

Triazole Incorporation via Azide-Alkyne Cycloaddition: The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgthieme-connect.de To utilize this reaction, the hydroxyl group of this compound must first be converted into an azide. This is a two-step process:

Activation of the Alcohol: The hydroxyl group is transformed into a good leaving group. A common method is tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate. Alternatively, conversion to a benzyl halide (e.g., bromide) can be achieved. thieme-connect.de

Azide Formation: The resulting tosylate or halide undergoes nucleophilic substitution with an azide source, typically sodium azide (NaN3), in a polar aprotic solvent like DMF or DMSO to yield the key intermediate, 6-(azidomethyl)-1H-indazole. thieme-connect.de

This indazole-azide intermediate can then be reacted with a variety of terminal alkynes in the presence of a Cu(I) catalyst to afford the desired 1,2,3-triazole derivatives in high yields and with complete regioselectivity. semanticscholar.org

Piperidine Incorporation via N-Alkylation: Incorporating a piperidine moiety can be achieved through the direct N-alkylation of piperidine with this compound. Modern, atom-economical methods such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy are particularly effective. rug.nl This process is typically catalyzed by transition metal complexes, including those based on environmentally benign iron. rug.nl

The mechanism involves the catalyst temporarily oxidizing the alcohol to the corresponding aldehyde in situ. This aldehyde then reacts with piperidine to form an enamine or iminium ion intermediate, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the initial alcohol oxidation step. The only byproduct of this elegant process is water, making it a highly efficient and green synthetic route. rug.nl This method avoids the need for pre-activating the alcohol or using stoichiometric reagents, providing a direct path to N-((1H-indazol-6-yl)methyl)piperidine derivatives. rug.nlresearchgate.net

Target MoietyKey IntermediateSynthetic StrategyCatalyst/ReagentsReference
1,2,3-Triazole6-(azidomethyl)-1H-indazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1. TsCl, Pyridine 2. NaN3 3. Terminal Alkyne, Cu(I) source thieme-connect.de
PiperidineThis compound (direct use)N-Alkylation via Borrowing HydrogenPiperidine, Iron or Ruthenium complex rug.nl

Mechanistic Studies of this compound Reactivity

A comprehensive study investigated the mechanism of the addition of NH-indazoles to formaldehyde in aqueous hydrochloric acid, which leads to the formation of (1H-indazol-1-yl)methanol and (1H-indazol-2-yl)methanol isomers. nih.govacs.org This reaction, involving the nucleophilic attack from the indazole nitrogen onto formaldehyde, has been elucidated through a combination of solution and solid-state nuclear magnetic resonance (NMR), X-ray crystallography, and theoretical calculations using gauge-invariant atomic orbitals (GIAOs) at the B3LYP/6-311++G(d,p) level. researchgate.net

The key findings from these mechanistic studies are:

Reaction Pathway: In acidic conditions, the reaction does not proceed through the direct reaction of the protonated indazolium cation with formaldehyde. Instead, the mechanism involves the neutral, unprotonated form of indazole acting as the nucleophile, attacking the protonated form of formaldehyde. nih.gov

Regioselectivity: The reaction typically favors the formation of the N1-substituted product, (1H-indazol-1-yl)methanol, over the N2-isomer. For instance, indazole itself and its 5-nitro and 6-nitro derivatives yield the N1-adduct exclusively. acs.org Computational studies confirmed that the N1-substituted isomer is thermodynamically more stable than the N2-isomer. nih.gov However, substituent effects are significant; 4-nitro-1H-indazole yields a mixture of N1 (95%) and N2 (5%) products. acs.org

Intermediate Characterization: The resulting hydroxymethyl derivatives are formally hemiaminals. acs.org Their stability can be limited; crystallization in boiling water can cause the reaction to revert, leading to a mixture of the adduct and the starting indazole. nih.gov

Structural Confirmation: The structures of four different (1H-indazol-1-yl)methanol derivatives were confirmed by X-ray crystallography. These structures reveal that the molecules form dimers in the solid state through intermolecular O–H···N hydrogen bonds between the methanol's hydroxyl group and the N2 atom of a neighboring indazole ring. researchgate.net

These studies on the reactivity of the indazole N-H bond are crucial for understanding the chemical behavior of this compound, as this position remains a primary site for reactions such as alkylation and acylation, competing with reactions at the 6-hydroxymethyl group.

Mechanistic AspectExperimental/Theoretical FindingMethodologyReference
Reaction MechanismNeutral indazole reacts with protonated formaldehyde in acidic media.Computational Chemistry (DFT) nih.gov
Product StabilityThe N1-substituted (1H-indazol-1-yl)methanol is generally more stable than the N2-isomer.Computational Chemistry (DFT) nih.gov
Product IdentificationFormation of N1-adducts confirmed for indazole, 5-nitro-indazole, and 6-nitro-indazole.NMR Spectroscopy acs.org
Solid-State StructureMolecules form dimers via intermolecular O–H···N hydrogen bonds.X-ray Crystallography researchgate.net

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (1H-indazol-6-yl)methanol, a combination of one-dimensional and multidimensional NMR techniques provides a detailed map of its atomic connectivity and chemical environment. While specific experimental data for this compound is not widely published, the analysis of closely related indazole derivatives, such as (1H-indazol-1-yl)methanol and its substituted analogues, offers valuable insights into the expected spectral features. nih.gov

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the indazole core and the methanol (B129727) substituent. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons on the benzene ring portion of the indazole are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The precise chemical shifts and coupling constants are dependent on the substitution pattern.

For the analogous (1H-indazol-1-yl)methanol, the CH₂ group of the methanol substituent typically appears as a singlet at approximately 5.5-5.6 ppm. nih.gov A similar chemical shift is expected for the CH₂ group in this compound. The hydroxyl (OH) proton signal is generally a broad singlet, and its chemical shift is highly dependent on solvent and concentration. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (NH) > 10.0 br s -
H3 ~8.0 s -
H4 ~7.7 d ~8.5
H5 ~7.0 dd ~8.5, ~1.5
H7 ~7.5 d ~1.5
CH₂ ~4.7 s -

Note: These are predicted values based on the analysis of related indazole structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the indazole ring are expected to appear in the range of δ 110-140 ppm. The carbon atom of the methanol substituent (CH₂) would likely resonate in the more upfield region, typically around δ 50-60 ppm. Theoretical calculations, such as those using Gauge-Invariant Atomic Orbitals (GIAO), have been shown to provide a sound basis for predicting ¹³C chemical shifts in indazole systems. nih.govacs.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C3 ~135
C3a ~122
C4 ~121
C5 ~110
C6 ~138
C7 ~115
C7a ~140

Note: These are predicted values based on the analysis of related indazole structures. Actual experimental values may vary.

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. For indazole derivatives, the chemical shifts of the two nitrogen atoms (N1 and N2) are distinct and can be used to differentiate between tautomers and isomers. nih.gov In the case of (1H-indazol-1-yl)methanol derivatives, theoretical calculations have been employed to predict ¹⁵N chemical shifts, which are then compared with experimental data. nih.govacs.org A similar approach could be applied to this compound to predict the chemical shifts of its nitrogen atoms, which would be expected to be in a range characteristic of the indazole ring system.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₈H₈N₂O), the expected exact mass would be approximately 148.0637 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion
148 [M]⁺
131 [M - OH]⁺
118 [M - CH₂O]⁺
117 [M - CH₃O]⁺
91 [C₆H₅N]⁺

Note: These are predicted fragmentation patterns based on the general behavior of indazole and benzyl alcohol derivatives.

X-ray Crystallography for Absolute Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been reported, data from the closely related isomer, (1H-indazol-4-yl)methanol, reveals important structural features.

The crystal structure of (1H-indazol-4-yl)methanol shows that it crystallizes in a monoclinic system. It is expected that this compound would also exhibit a planar indazole ring system. A key feature of such structures is the presence of intermolecular hydrogen bonding. In the crystal lattice of related compounds, such as (1H-indazol-1-yl)methanol derivatives, dimers are often formed through intermolecular O-H···N hydrogen bonds. nih.govacs.org It is highly probable that the crystal structure of this compound would also be stabilized by a network of hydrogen bonds involving the hydroxyl group of the methanol substituent and the nitrogen atoms of the indazole ring.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of (1H-indazol-6-yl)methanol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP functional, combined with a triple-zeta basis set like 6-311++G(d,p), offers a robust balance of accuracy and computational efficiency for systems like indazole derivatives. nih.govacs.orgrsc.org This level of theory is effective for optimizing molecular geometries and calculating vibrational frequencies and electronic energies. researchgate.netmdpi.com For instance, DFT calculations have been successfully employed to determine the optimized gas-phase geometries of indazole derivatives, which show good agreement with experimental data from X-ray structural analysis. researchgate.net The B3LYP/6-311++G(d,p) model has been specifically used to indicate the relative stability of substituted indazole isomers, providing a sound theoretical basis for experimental observations. nih.govacs.org

Indazole systems can exist in different tautomeric forms, primarily the 1H and 2H tautomers. Computational studies are crucial for determining their relative stabilities. For the parent indazole molecule, calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov Similar computational approaches have been applied to substituted indazoles to establish the most stable tautomer, with results consistently aligning with experimental data. nih.gov

In the context of hydroxymethylated indazoles, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to assess the stability of positional isomers. For the parent (indazol-yl)methanol, the 1-substituted isomer is calculated to be 20 kJ·mol⁻¹ more stable than the 2-substituted isomer, explaining the regioselectivity observed in synthesis. nih.govacs.org

Table 1: Calculated Relative Stability of (Indazol-1-yl)methanol Isomers
IsomerComputational MethodRelative Energy (kJ·mol⁻¹)Reference
(1H-Indazol-1-yl)methanolB3LYP/6-311++G(d,p)0 (Reference) nih.govacs.org
(2H-Indazol-2-yl)methanolB3LYP/6-311++G(d,p)+20 nih.govacs.org

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts. nih.govresearchgate.net Calculations at the GIAO/B3LYP/6-311++G(d,p) level have provided excellent correlations with experimental ¹H, ¹³C, and ¹⁵N NMR data for a series of (1H-indazol-1-yl)methanol derivatives. nih.govacs.org These calculations provide absolute shieldings in the gas phase, which are then converted to chemical shifts in solution using established empirical equations. nih.gov This theoretical approach serves as a sound basis for assigning experimental spectra and confirming molecular structures. researchgate.net For example, the calculated ¹H and ¹³C chemical shifts for the aromatic indazole ring are sensitive to the position of substituents, which aligns with experimental findings. nih.gov

Table 2: Example of GIAO-Calculated vs. Experimental NMR Chemical Shifts for a Related Indazole Derivative
NucleusPositionCalculated Shift (δ ppm)Experimental Shift (δ ppm)Reference
¹³CC3134.5134.0 nih.gov
¹³CC3a121.7121.1 nih.gov
¹³CC4121.3120.8 nih.gov
¹³CC5127.1126.5 nih.gov
¹³CC6121.8121.2 nih.gov
¹³CC7110.4109.8 nih.gov
¹³CC7a140.5140.0 nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out reaction pathways and identifying transition states, thereby elucidating reaction mechanisms. For instance, the mechanism for the formation of (1H-indazol-yl)methanol derivatives from the reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions has been studied theoretically. nih.gov DFT and kinetic studies can be combined to examine possible reaction routes, calculate activation barriers for rate-limiting steps, and determine the dominant reaction pathway. pnnl.govosti.gov Such analyses involve locating the transition state structures on the potential energy surface and calculating their energies to determine the kinetic feasibility of a proposed mechanism.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. sciopen.com MD simulations model the atomic motions of a system by integrating Newton's laws of motion, allowing for the exploration of the molecule's conformational space. researchgate.net

Enhanced sampling techniques, such as metadynamics or replica-exchange molecular dynamics, are often employed to overcome the timescale limitations of conventional MD and explore larger conformational changes. arxiv.orgnih.gov For a molecule like this compound, MD simulations can sample the rotational freedom around the C6-CH₂ and CH₂-OH bonds, identifying low-energy conformers and understanding how the molecule's shape adapts in different environments, such as in solution. nih.gov This information is critical for understanding its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. semanticscholar.orgnih.gov By developing mathematical models based on a series of known molecules, QSAR can predict the activity of new or untested compounds. eurekaselect.com

For indazole derivatives, 2D and 3D-QSAR studies have been conducted to identify key molecular descriptors that govern their inhibitory activity against specific biological targets, such as Glycogen synthase kinase-3 beta (GSK-3β). researchgate.net These descriptors can include electronic properties (e.g., electrostatic potential), hydrophobicity (e.g., SlogP), and steric factors. semanticscholar.orgresearchgate.net A typical QSAR study on this compound and its analogues would involve calculating a range of molecular descriptors and using statistical methods to build a predictive model. This model could then guide the design of new derivatives with potentially enhanced biological activity. researchgate.net

Table 4: Common Descriptor Classes in QSAR Modeling for Indazole Derivatives
Descriptor ClassExamplesRelevance to BioactivityReference
ElectronicElectrostatic potential, Partial chargesGoverns polar interactions and hydrogen bonding with target proteins. researchgate.net
HydrophobicSlogP, Hydrophobic fields (CoMSIA)Influences membrane permeability and hydrophobic interactions in binding pockets. semanticscholar.orgresearchgate.net
TopologicalConnectivity indicesRelates molecular size, shape, and branching to activity. researchgate.net
StericMolecular volume, Steric fields (CoMFA)Determines the geometric fit of the molecule into a receptor's active site. semanticscholar.org

Medicinal Chemistry and Biological Applications of 1h Indazol 6 Yl Methanol Derivatives

Rational Design and Structure-Activity Relationship (SAR) Studies of Bioactive Analogs

The rational design of therapeutic agents based on the (1H-indazol-6-yl)methanol core often involves its use as a key building block, which can be strategically modified to optimize interactions with biological targets. Structure-activity relationship (SAR) studies have been instrumental in elucidating how different substituents on the indazole ring and appended functionalities influence potency and selectivity.

For instance, in the development of kinase inhibitors, the indazole moiety frequently serves as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding site of the target enzyme. nih.govnih.gov In a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives designed as FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, the N-H of the indazole core was found to form hydrogen bonds with the amide backbone of Cys694 in FLT3. nih.gov The SAR exploration for this series revealed that modifications to the benzamide (B126) group attached to the benzimidazole (B57391) core significantly impacted inhibitory activity. A systematic optimization led to the discovery that certain substituents on the terminal phenyl ring could enhance potency against both wild-type and mutant forms of FLT3. nih.gov

Similarly, in the discovery of Entospletinib (GS-9973), a selective Spleen Tyrosine Kinase (Syk) inhibitor, the 6-(1H-indazol-6-yl) group is a core component of the final molecule, 6-(1H-indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine. nih.gov The optimization process leading to this compound involved modifying various parts of an initial lead to improve potency and selectivity, highlighting the importance of the indazole scaffold in achieving the desired pharmacological profile. nih.gov These examples underscore a common strategy where the indazole core provides a stable anchor, while systematic chemical modifications elsewhere in the molecule are used to refine biological activity.

Identification and Modulation of Pharmacological Targets

Derivatives of this compound have been shown to modulate a wide array of pharmacological targets, demonstrating the broad therapeutic potential of this chemical class.

The indazole scaffold is a prominent feature in many kinase inhibitors due to its ability to interact with the hinge region of the enzyme's ATP binding pocket. doi.orgnih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov A series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives were designed and synthesized as potent FLT3 inhibitors. nih.govresearchgate.net The binding model showed that the indazole's N-H forms a hydrogen bond with Cys694 in the FLT3 active site. nih.gov Compound 8r from this series demonstrated potent inhibitory activity against wild-type FLT3 and its drug-resistant mutants, FLT3-ITD and FLT3-TKD (D835Y). nih.gov Another series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives was developed to overcome resistance, with compound 10q showing potent and selective activity against FLT3-ITD-positive AML cells. nih.govsemanticscholar.org

CompoundTargetIC₅₀ (nM)
8r FLT341.6
FLT3-ITD (W51)22.8
FLT3-TKD (D835Y)5.64
Data sourced from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors. nih.gov

Spleen Tyrosine Kinase (Syk): Syk is a crucial mediator in the signaling pathways of various immune cells and is an attractive target for autoimmune diseases and oncology. nih.govmedchemexpress.com Entospletinib (GS-9973), an orally bioavailable and selective Syk inhibitor, features the 6-(1H-indazol-6-yl) moiety. nih.govmedchemexpress.com It has an IC₅₀ value of 7.7 nM for Syk and has been advanced into clinical evaluation for various indications. nih.govmedchemexpress.com The development of this highly selective inhibitor was aimed at improving the therapeutic window compared to less selective inhibitors that had dose-limiting adverse effects. nih.gov

Derivatives of the indazole scaffold have also been developed as modulators of serotonin (B10506) (5-HT) receptors. Agonists of the 5-HT₂ receptor have been investigated as a potential treatment for ocular hypertension and glaucoma. nih.gov A series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized, leading to the identification of 1-((S)-2-aminopropyl)-1H-indazol-6-ol (Compound 9). nih.gov This compound was found to be a potent and peripherally acting 5-HT₂ receptor agonist with high selectivity over other serotonin receptor subtypes. nih.gov It demonstrated significant solution stability, a desirable characteristic for clinical development. nih.gov

CompoundTargetEC₅₀ (nM)Eₘₐₓ (%)
1-((S)-2-aminopropyl)-1H-indazol-6-ol 5-HT₂ Receptor42.789
Data from a study identifying peripherally acting 5-HT₂ receptor agonists. nih.gov

Certain indazole derivatives are known to be potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov The inhibition of these enzymes is a therapeutic strategy for various inflammatory and neurodegenerative conditions. Studies on the inhibitory effects of nitroindazoles on NOS isoforms have shown that the position of the nitro group on the indazole ring is critical for activity. nih.gov Specifically, 6-nitroindazole (B21905) has been shown to inhibit both the constitutive neuronal NOS (nNOS) from bovine brain and the inducible NOS (iNOS) from murine macrophages. nih.gov The inhibition is reversible and has been proposed to occur through interaction with the heme-iron of the enzyme. nih.gov

CompoundTarget IsoformIC₅₀ (µM)
6-nitroindazole Bovine Brain (nNOS)40
Murine Macrophage (iNOS)56
IC₅₀ values for the inhibition of citrulline formation by NOS isoforms. nih.gov

The versatility of the this compound scaffold extends to the inhibition of several other important enzymes.

Polo-like kinase 4 (PLK4): (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been reported as inhibitors of PLK4, a kinase involved in tumorigenesis. nih.gov

Transforming growth factor-β-activated kinase 1 (TAK1): Strategic substitution of an imidazo[1,2-b]pyridazine (B131497) core with an indazole moiety at the C3 position led to the discovery of potent TAK1 inhibitors with activity against multiple myeloma cell lines. rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed as potent inhibitors of VEGFR-2, a key mediator of tumor angiogenesis. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): A novel series of 1H-indazole derivatives with disubstituent groups at the 4- and 6-positions were synthesized, with some compounds displaying remarkable IDO1 inhibitory activities, such as compound 120 with an IC₅₀ of 5.3 μM. nih.gov

Therapeutic Efficacy and Preclinical Evaluation

Several derivatives of this compound have demonstrated significant therapeutic efficacy in preclinical models, validating their potential for clinical development.

The potent FLT3 inhibitor (E)-4-(3-(3-fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine (compound 10q) demonstrated potent antitumor activity in an MV4-11 xenograft model without obvious toxicity. semanticscholar.org Furthermore, it was effective in mouse models bearing quizartinib-resistant mutations, highlighting its potential to overcome clinically relevant drug resistance. semanticscholar.org

The selective Syk inhibitor Entospletinib (GS-9973) has undergone clinical evaluation for autoimmune and oncology indications, a testament to its promising preclinical profile and high selectivity which is expected to provide a greater therapeutic window. nih.gov

In the context of serotonin receptor modulation, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was shown to potently lower intraocular pressure in conscious ocular hypertensive monkeys. nih.gov This effect was determined to be locally mediated, an important feature for avoiding central nervous system side effects and supporting its potential as a topical treatment for glaucoma. nih.gov

Anti-cancer Activity: Mechanistic Investigations

Derivatives of this compound have been the subject of intensive research in oncology, with studies revealing their ability to interfere with multiple pathways crucial for cancer cell survival and proliferation.

Apoptosis Induction: Several studies have highlighted the pro-apoptotic effects of this compound derivatives in various cancer cell lines. For instance, certain novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been shown to induce apoptosis in hypopharyngeal carcinoma cells. One particular compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was identified as a potent inducer of apoptosis. Similarly, another synthesized indazole derivative, referred to as 2f, demonstrated the ability to promote apoptosis in a dose-dependent manner in the 4T1 breast cancer cell line. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.

Mitochondrial Membrane Potential Modulation: The intrinsic pathway of apoptosis is often initiated by the disruption of the mitochondrial membrane potential (ΔΨm). The indazole derivative 2f has been observed to decrease the mitochondrial membrane potential in 4T1 breast cancer cells, indicating its role in triggering mitochondrial-mediated apoptosis.

Reactive Oxygen Species Generation: An increase in intracellular reactive oxygen species (ROS) can induce oxidative stress and subsequently lead to apoptosis in cancer cells. Treatment of 4T1 cells with the indazole derivative 2f was found to increase the levels of ROS, suggesting that the induction of apoptosis by this compound is mediated, at least in part, through the ROS-mitochondrial apoptotic pathway.

Cell Migration/Invasion Inhibition: The metastatic spread of cancer is a major cause of mortality. Derivatives of this compound have shown promise in inhibiting the migration and invasion of cancer cells. The compound 2f was found to disrupt the migration and invasion of 4T1 breast cancer cells. Furthermore, another study on a novel 1,3-dimethyl-6-amino indazole derivative, compound 7, demonstrated its ability to suppress cell mobility in a wound-healing assay with hypopharyngeal carcinoma cells.

Matrix Metalloproteinase Regulation: Matrix metalloproteinases (MMPs) are enzymes that play a critical role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. The expression of MMPs is often upregulated in aggressive tumors. Research has shown that the anti-migratory and anti-invasive effects of some this compound derivatives are linked to their ability to regulate MMPs. Specifically, treatment with the indazole derivative 2f led to a reduction of matrix metalloproteinase-9 (MMP-9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2) in 4T1 cells. Similarly, the reduced expression of MMP-9 was observed in hypopharyngeal carcinoma cells treated with compound 7.

Table 1: Anti-cancer Mechanisms of Selected this compound Derivatives

Derivative Cancer Cell Line Apoptosis Induction ΔΨm Disruption ROS Generation Migration/Invasion Inhibition MMP Regulation
Compound 2f 4T1 (Breast Cancer) Yes Yes Yes Yes Reduces MMP-9, Increases TIMP2
Compound 7 FaDu (Hypopharyngeal) Yes Not Reported Not Reported Yes Reduces MMP-9

Anti-inflammatory and Autoimmune Disease Therapies

The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways, with some showing promise for the treatment of inflammatory and autoimmune conditions.

Research has demonstrated that certain indazole derivatives can significantly inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. In addition to COX-2 inhibition, these compounds have been found to suppress the production of pro-inflammatory cytokines. The anti-inflammatory effects of some indazoles are comparable to or even greater than that of the established nonsteroidal anti-inflammatory drug (NSAID) benzydamine.

Beyond general inflammation, there is emerging evidence for the utility of indazole derivatives in autoimmune diseases. One study highlighted an indazole molecule, In-Cl, which demonstrated axon myelination and neuroprotective effects in an in vivo model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Furthermore, a series of indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, a critical mediator of mast cell and T cell activation. Since aberrant activation of these immune cells is a hallmark of many autoimmune disorders, CRAC channel inhibitors represent a promising therapeutic strategy. The derivative 12d, in particular, was shown to potently inhibit mast cell degranulation and the release of pro-inflammatory cytokines. Novel indazole propionic acid derivatives are also being explored as AMPK activators for the potential treatment of inflammatory and autoimmune diseases.

Central Nervous System (CNS) Activity

The development of therapeutic agents for central nervous system disorders is a significant challenge, largely due to the blood-brain barrier. However, certain indazole derivatives have been designed to penetrate the CNS and exert therapeutic effects. An indazole-based NLRP3 antagonist, BAL-1516, has been developed and shown to potently inhibit inflammasome formation in monocytes and microglia. The NOD-like receptor NLRP3 is a key component of the innate immune system that, when aberrantly activated, is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

The hydrophobic nature of the indazole scaffold in BAL-1516 allows for excellent blood-brain barrier penetration, making it a promising candidate for targeting neuroinflammation. The binding of this compound to NLRP3 is highly specific, involving the formation of three hydrogen bonds. This discovery opens a new avenue for the development of CNS-penetrating indazole derivatives for the treatment of a range of neuroinflammatory and neurodegenerative conditions.

Antimicrobial Properties

The indazole nucleus is a versatile scaffold that has been incorporated into various compounds with significant antimicrobial activity. A number of derivatives have been synthesized and evaluated against a range of pathogens, including bacteria and fungi.

For instance, a series of 2,3-diphenyl-2H-indazole derivatives were designed and tested against intestinal and vaginal pathogens. Several of these compounds exhibited potent antiprotozoal activity, in some cases being more active than the standard drug metronidazole (B1676534) against Giardia intestinalis. Certain derivatives also displayed in vitro growth inhibition against Candida albicans and Candida glabrata. Other studies have also reported the synthesis of indazole derivatives with moderate to good antibacterial and antifungal activities.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational tool that plays a crucial role in modern drug discovery, allowing for the prediction of the binding orientation and affinity of a ligand to a target protein. This approach has been extensively used in the development of this compound derivatives to understand their mechanism of action and to guide the design of more potent and selective inhibitors.

In the context of anti-cancer drug design, molecular docking studies have been performed to investigate the interactions of indazole derivatives with various protein targets. For example, docking studies of a series of 3-carboxamide indazole derivatives with a renal cancer-related protein (PDB: 6FEW) revealed that certain derivatives had high binding energies, indicating a strong potential for inhibition. The analysis of the docked poses showed key interactions with amino acid residues in the active site, such as ASP784, LYS655, and MET699.

Similarly, in the development of anti-inflammatory agents, molecular docking has been used to predict the binding mode of indazole derivatives to enzymes like COX-2. These in silico studies often show a similar binding orientation to known inhibitors, providing a rationale for the observed biological activity. For CNS-active indazole derivatives targeting NLRP3, cryo-electron microscopy and molecular modeling have revealed the precise binding site and the critical hydrogen bonding interactions between the indazole core and the protein.

Table 2: Molecular Docking Studies of Indazole Derivatives

Derivative Class Protein Target Key Interacting Residues (Example) Therapeutic Area
3-Carboxamide indazoles Renal cancer-related protein (6FEW) ASP784, LYS655, MET699 Cancer
2,3-diphenyl-2H-indazoles Cyclooxygenase-2 (COX-2) Not specified Inflammation
Indazole-based NLRP3 antagonist NLRP3 Y258, H260 CNS/Neuroinflammation

Prodrug Design and Drug Delivery System Considerations

Prodrug Design: A significant challenge in drug development is overcoming poor physicochemical properties, such as low aqueous solubility, which can limit the bioavailability and therapeutic efficacy of a compound. The prodrug approach, where a biologically active compound is chemically modified to form an inactive derivative that is converted back to the active form in the body, is a well-established strategy to address these issues.

For indazole derivatives, prodrug strategies have been explored to enhance their pharmaceutical properties. For example, esters of indazole derivatives can be considered prodrugs, as they can be readily hydrolyzed in vivo to the corresponding active carboxylic acids. This approach can improve the solubility and absorption of the parent drug.

Drug Delivery System Considerations: The development of advanced drug delivery systems is another avenue to improve the therapeutic index of potent molecules like this compound derivatives. For heterocyclic anticancer compounds, which form a large class of therapeutic agents, nanoformulations are being increasingly investigated to overcome challenges such as poor solubility, non-specific toxicity, and drug resistance.

Nanoparticle-based drug delivery systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer several advantages. They can enhance the bioavailability of hydrophobic drugs, prolong their circulation time, and potentially target them to the tumor site through the enhanced permeability and retention (EPR) effect. The encapsulation of heterocyclic drugs within these nanocarriers can protect them from premature degradation and reduce their exposure to healthy tissues, thereby minimizing side effects. While specific drug delivery systems for this compound have not been extensively reported, the general principles and successes seen with other heterocyclic anticancer agents suggest that this would be a fruitful area for future research. Polymeric drug conjugates are another promising strategy for the targeted delivery of heterocyclic compounds.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies for (1H-Indazol-6-yl)methanol

The synthesis of the indazole core and its functionalized derivatives is a mature field, yet there is a continuous drive for more efficient, scalable, and environmentally benign methods. benthamdirect.comingentaconnect.com A foundational method for producing indazolyl-methanol derivatives involves the reaction of an indazole with formaldehyde (B43269), typically in an acidic aqueous solution. nih.gov

Future research is focused on overcoming the limitations of traditional methods, which can sometimes be time-consuming. jlu.edu.cn Modern synthetic approaches are increasingly being applied to the indazole scaffold, which could be adapted for this compound. These include:

Palladium-catalyzed reactions: Techniques such as Suzuki-Miyaura coupling are used to create complex indazole derivatives. researchgate.netnih.gov

C-H activation and annulation: Ruthenium-catalyzed C-H activation offers a direct way to form the indazole ring system. researchgate.net

1,3-Dipolar cycloaddition: This method provides an efficient route to substituted indazoles from readily available starting materials like diazo compounds and arynes. organic-chemistry.org

Advanced Biological Profiling and Multi-Targeting Strategies

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govresearchgate.net This versatility makes it an ideal candidate for the development of multi-target drugs, a strategy that is gaining traction for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

Derivatives of indazole have been successfully designed as multi-target kinase inhibitors for conditions such as lung squamous cell carcinoma, simultaneously targeting key enzymes like FGFR1 and DDR2. nih.gov Similarly, in the context of neurodegenerative diseases, indazole-based compounds are being explored for their dual inhibitory activity against enzymes implicated in disease progression. mdpi.com

Future research will likely involve more comprehensive biological profiling of this compound derivatives using advanced techniques such as:

High-throughput screening (HTS): To rapidly assess activity against large panels of biological targets.

Phenotypic screening: To identify compounds that produce a desired effect in cells or organisms without a preconceived target.

Proteomics and metabolomics: To understand the broader biological impact of these compounds on cellular pathways.

This deeper biological understanding will facilitate the rational design of next-generation multi-target agents with improved efficacy and reduced potential for drug resistance.

Examples of Multi-Targeting Strategies for Indazole Derivatives
Therapeutic AreaTarget CombinationRationale
Lung Squamous Cell CarcinomaFGFR1 and DDR2 KinasesAddresses multiple genetic mutations driving the cancer. nih.gov
CancerVEGFR-2, Tie-2, EphB4Inhibits multiple receptor tyrosine kinases involved in angiogenesis. nih.gov
Breast CancerPLK4 and FLT3 KinasesTargets key enzymes involved in cell cycle regulation and proliferation. dntb.gov.ua

Application of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mednexus.orgnih.gov These technologies can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. astrazeneca.comjsr.org For indazole-based drug discovery, AI and ML can be applied in several ways:

Predictive Modeling: Algorithms can predict the physicochemical properties, biological activity, and potential toxicity of novel this compound derivatives before they are synthesized, saving time and resources. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties, exploring a much larger chemical space than is possible with traditional methods. harvard.edu

Target Identification: AI can analyze biological data to identify new potential targets for which indazole derivatives could be effective. nih.gov

By leveraging machine learning models like graph neural networks and transfer learning, researchers can better predict molecular properties and identify promising candidates from vast virtual libraries. astrazeneca.com This data-driven approach will enable a more efficient and rational exploration of the therapeutic potential of the this compound scaffold.

Exploration of New Therapeutic Areas and Disease Indications

While the indazole scaffold is prominent in oncology, its therapeutic potential extends to a wide range of other diseases. nih.govresearchgate.net The unique structure of indazoles allows for diverse pharmacological activities, opening up new avenues for research and development. acs.orgresearchgate.net

Based on the activities reported for various indazole derivatives, future explorations for compounds derived from this compound could include:

Infectious Diseases: Indazole derivatives have shown promise as antimicrobial, antiprotozoal, and anti-HIV agents. nih.govmdpi.comresearchgate.net

Inflammatory Conditions: Many indazole-based compounds exhibit anti-inflammatory properties, with some acting as inhibitors of enzymes like nitric oxide synthase (NOS). nih.gov

Neurological Disorders: Beyond cancer, indazole derivatives are being investigated for neurodegenerative diseases and psychiatric conditions. researchgate.netresearchgate.net

The continued synthesis and screening of novel derivatives will be crucial for uncovering the full therapeutic potential of this versatile chemical class.

Reported Biological Activities of the Indazole Scaffold
ActivityReference
Anticancer nih.govrsc.org
Anti-inflammatory nih.govmdpi.com
Antimicrobial (Antibacterial, Antifungal) nih.govresearchgate.net
Antiprotozoal mdpi.com
Anti-HIV nih.govresearchgate.net
Nitric Oxide Synthase (NOS) Inhibition nih.gov

Sustainable and Green Chemistry Approaches in Synthetic Development

In line with global efforts to reduce the environmental impact of chemical manufacturing, green chemistry principles are becoming increasingly important in the synthesis of pharmaceuticals. benthamdirect.com The development of sustainable methods for producing this compound and its derivatives is an emerging research priority.

Key green chemistry approaches applicable to indazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like PEG-400. acs.org

Catalyst-based Methods: Employing efficient catalysts, including transition metals or even agro-waste sourced materials, to improve reaction efficiency and reduce waste. benthamdirect.comresearchgate.net

Energy-Efficient Reactions: Utilizing methods like electrochemistry or photoredox catalysis which can often be performed under milder, room temperature conditions, reducing energy consumption. rsc.orgrsc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing byproducts. rsc.org

These sustainable practices not only reduce the environmental footprint of drug synthesis but can also lead to more efficient and cost-effective manufacturing processes. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1H-indazol-6-yl)methanol, and what are their critical reaction parameters?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, where (1H-indazol-6-yl)boronic acid reacts with halogenated precursors (e.g., bromopyridin-2-amine) using Pd(dppf)Cl₂ (5 mol%) as a catalyst. The reaction typically proceeds in a dioxane/water (4:1) solvent system at 100°C for 12–24 hours. Post-reaction purification via silica gel column chromatography yields the product (62–75% efficiency) . Alternative routes include reductive amination or hydroxylation of pre-functionalized indazole scaffolds, though these methods require stringent control of pH and temperature to avoid side reactions.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve the indazole aromatic protons (δ 6.35–8.69 ppm) and the methanol proton (δ ~4.8 ppm) .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ at m/z 175.1 confirms the molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 64.13%, H: 4.81%, N: 22.42%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst Screening : Testing Pd(OAc)₂, Pd(PPh₃)₄, or Ni-based catalysts for cross-coupling efficiency.
  • Solvent Effects : Evaluating polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane) to enhance solubility of boronic acid intermediates.
  • Temperature Gradients : Lowering reaction temperatures (e.g., 80°C) may reduce decomposition while maintaining reactivity .
    • Data-Driven Example : A study achieved 85% yield by substituting K₂CO₃ with Cs₂CO₃ as a base, enhancing boronic acid activation .

Q. What structural modifications of this compound enhance its bioactivity in kinase inhibition?

  • Methodological Answer : Key modifications include:

  • Substitution at Position 3 : Introducing a sulfinyl or thioether group (e.g., 2-((1H-indazol-6-yl)sulfinyl)-N-methylbenzamide) improves binding to kinase ATP pockets .
  • Methanol Group Derivatization : Converting the hydroxyl to a phosphate ester enhances solubility and cellular uptake.
  • SAR Insights : The planar indazole core and hydrogen-bonding capacity of the methanol group are critical for PLK4 inhibition (IC₅₀ = 0.8 nM in CFI-400945 trials) .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Confirm compound purity (>95% by HPLC) to rule out impurity-driven artifacts.
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity.
  • Dose-Response Curves : Use nonlinear regression models to compare EC₅₀/IC₅₀ values under standardized conditions .
    • Case Study : Discrepancies in antifungal activity of a related imidazole derivative were resolved by identifying pH-dependent solubility changes in different media .

Critical Considerations

  • Data Reproducibility : Cross-validate spectral data with public databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .
  • Ethical Compliance : Adhere to open-data principles while anonymizing sensitive biological data, as per GDPR and institutional guidelines .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
(1H-indazol-6-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.